HIF-1 inhibitor-1 is classified as a small molecule inhibitor targeting the HIF-1 signaling pathway. It is derived from natural product scaffolds, which are often modified to enhance their inhibitory properties. The compound's development stems from extensive research into natural products that exhibit antitumor activity by modulating the HIF-1 pathway. Many compounds identified as HIF-1 inhibitors are either naturally occurring or synthetic derivatives inspired by natural products .
The synthesis of HIF-1 inhibitor-1 typically involves several key steps, focusing on optimizing the compound's structure for enhanced potency and selectivity. A common approach includes:
For instance, one study reported the identification of a cyclic peptide from a library of 3.2 million compounds using a genetically encoded high-throughput screening platform . The synthesis parameters often involve controlling reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of HIF-1 inhibitor-1 is characterized by specific functional groups that facilitate its interaction with the HIF-1 complex. Typically, these compounds feature:
For example, cyclo-CLLFVY was identified as an effective inhibitor by binding to the PAS-B domain of HIF-1α, disrupting its heterodimerization with HIF-1β . Detailed molecular modeling studies can provide insights into the binding interactions at the atomic level.
HIF-1 inhibitors undergo several chemical reactions that influence their efficacy:
The stability and reactivity of these compounds are critical for their therapeutic application.
The mechanism of action for HIF-1 inhibitor-1 primarily revolves around its ability to prevent the dimerization of HIF-1α and HIF-1β:
Studies have shown that inhibitors like IDF-11774 can suppress glucose uptake and energy metabolism in cancer cells by targeting this pathway .
HIF-1 inhibitor-1 exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's bioavailability and therapeutic potential.
HIF-1 inhibitor-1 has significant implications in various scientific applications:
Hypoxia-Inducible Factor 1 (HIF-1) functions as a heterodimeric transcription factor comprising an oxygen-sensitive alpha subunit (HIF-1α) and a constitutively expressed beta subunit (Hypoxia-Inducible Factor 1β, also termed Aryl Hydrocarbon Receptor Nuclear Translocator). This structural configuration is fundamental to its role as a master regulator of cellular responses to hypoxia. The heterodimer assembly is governed by three evolutionarily conserved protein interaction domains:
Table 1: Functional Domains of Hypoxia-Inducible Factor 1α and Hypoxia-Inducible Factor 1β
Domain | Location | Function | Present in HIF-1α | Present in HIF-1β |
---|---|---|---|---|
Basic Helix-Loop-Helix | N-terminal | DNA binding to Hypoxia-Response Elements (core: 5′-RCGTG-3′) | Yes | Yes |
Per-Arnt-Sim A | Adjacent to Basic Helix-Loop-Helix | Dimerization interface | Yes | Yes |
Per-Arnt-Sim B | C-terminal to Per-Arnt-Sim A | Dimerization interface | Yes | Yes |
Oxygen-Dependent Degradation Domain | Central region | Contains proline residues targeted for hydroxylation; regulates stability | Yes | No |
N-Terminal Transactivation Domain | Central region | Contributes to transcriptional activation | Yes | No |
C-Terminal Transactivation Domain | C-terminal | Recruits CBP/p300 coactivators under hypoxia | Yes | No |
Inhibitory Domain | Between N-Terminal Transactivation Domain/C-Terminal Transactivation Domain | Represses transactivation under normoxia | Yes | No |
Heterodimerization is indispensable for Hypoxia-Inducible Factor 1 function. Only the heterodimeric complex possesses high-affinity DNA-binding capability and recruits the transcriptional machinery necessary for activating hypoxia-responsive genes. The constitutive stability of Hypoxia-Inducible Factor 1β ensures rapid formation of the active transcription factor complex upon Hypoxia-Inducible Factor 1α stabilization during hypoxia [1] [5] [9].
The abundance and activity of Hypoxia-Inducible Factor 1α are exquisitely controlled by cellular oxygen tension through a highly conserved post-translational modification pathway:
Table 2: Key Features of Hypoxia-Inducible Factor 1α Hydroxylation Sites and Von Hippel-Lindau Recognition
Feature | Proline 402 (N-Terminal Oxygen-Dependent Degradation Domain) | Proline 564 (C-Terminal Oxygen-Dependent Degradation Domain) | Asparagine 803 (C-Terminal Transactivation Domain) |
---|---|---|---|
Modifying Enzyme | Prolyl Hydroxylase Domain 1/2/3 | Prolyl Hydroxylase Domain 1/2/3 | Factor-Inhibiting Hypoxia-Inducible Factor 1 |
Functional Consequence | Targets Hypoxia-Inducible Factor 1α for Von Hippel-Lindau binding & degradation | Targets Hypoxia-Inducible Factor 1α for Von Hippel-Lindau binding & degradation | Inhibits CBP/p300 binding & transactivation |
Approximate Dissociation Constant (Kd) with Von Hippel-Lindau-Elongin B-Elongin C complex | ~152 nM [7] | ~195 nM [7] | Not applicable |
Km of Modifying Enzyme for O₂ | Relatively high (inhibited ~1-5% O₂) [2] | Relatively high (inhibited ~1-5% O₂) [2] | Lower (inhibited <1% O₂) [2] |
Primary Regulatory Outcome | Protein stability | Protein stability | Transcriptional activity |
Accumulated and nuclear-localized Hypoxia-Inducible Factor 1α/Hypoxia-Inducible Factor 1β heterodimers execute their transcriptional program through highly regulated mechanisms:
Table 3: Major Functional Categories of Hypoxia-Inducible Factor 1 Target Genes and Representative Examples
Functional Category | Key Target Genes | Encoded Protein Function | Physiological Adaptation |
---|---|---|---|
Angiogenesis | Vascular Endothelial Growth Factor | Growth factor stimulating endothelial cell proliferation, migration, and vessel formation | Improves oxygen delivery via increased vascularization |
Platelet Derived Growth Factor B | Growth factor promoting pericyte recruitment and vessel stability | Stabilizes newly formed blood vessels | |
Metabolic Reprogramming | Glucose Transporter 1 | Facilitates glucose uptake across plasma membrane | Increases glucose availability for glycolysis |
Hexokinase 2 | Catalyzes the first step of glycolysis (glucose phosphorylation) | Commits glucose to glycolytic pathway | |
Phosphofructokinase L | Rate-limiting enzyme in glycolysis | Drives flux through glycolytic pathway | |
Pyruvate Kinase M2 | Catalyzes final step of glycolysis (PEP to pyruvate) | Generates pyruvate and ATP | |
Lactate Dehydrogenase A | Converts pyruvate to lactate | Regenerates NAD⁺ for sustained glycolysis under anaerobiosis | |
Pyruvate Dehydrogenase Kinase 1 | Inhibits pyruvate dehydrogenase complex | Shunts pyruvate away from mitochondria towards lactate production | |
pH Regulation | Carbonic Anhydrase IX | Catalyzes reversible hydration of CO₂; regulates intracellular pH | Counteracts lactic acid-induced acidosis |
Erythropoiesis | Erythropoietin | Hormone stimulating red blood cell production in bone marrow | Increases blood oxygen-carrying capacity |
Iron Metabolism | Transferrin | Iron transport protein in blood | Enhances iron availability for heme and Fe-S cluster synthesis |
Transferrin Receptor 1 | Mediates cellular uptake of transferrin-bound iron | ||
Cell Survival/ Growth | Insulin-like Growth Factor 2 | Growth factor promoting cell survival and proliferation | Supports cell viability and proliferation under stress |
Transforming Growth Factor α | Growth factor binding Epidermal Growth Factor Receptor | ||
Invasion/ Metastasis | Met Proto-Oncogene | Hepatocyte Growth Factor Receptor; promotes scattering and invasion | Facilitates cell migration and tissue invasion |
Lysyl Oxidase | Cross-links collagen and elastin in extracellular matrix | Remodels extracellular matrix to facilitate cell migration | |
Collagen Prolyl-4-Hydroxylase | Modifies collagen structure |
The precise transcriptional output of Hypoxia-Inducible Factor 1 is further modulated by cell type-specific expression of cofactors, epigenetic modifications at target gene loci, cross-talk with other signaling pathways (e.g., Nuclear Factor Kappa B, Mitogen-Activated Protein Kinase, Phosphatidylinositol 3-Kinase/Protein Kinase B/Mammalian Target of Rapamycin), and the duration and severity of the hypoxic stimulus [1] [4] [9].
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